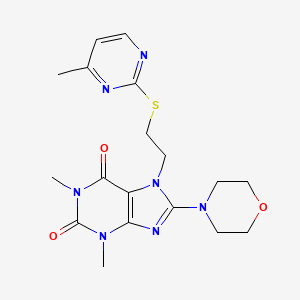
1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H23N7O3S and its molecular weight is 417.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1,3-Dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione is a complex organic compound with significant potential in medicinal chemistry. Its structural features suggest a variety of biological activities, particularly in relation to cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The compound belongs to the purine family, characterized by a purine ring system that is essential in biochemistry. Its molecular formula is C₁₈H₃₁N₅O₂S, with a molecular weight of approximately 341.4075 g/mol. The presence of a morpholino group and a thioether linkage enhances its reactivity and potential biological interactions.
The biological activity of this compound can be attributed to its interaction with various enzymes and receptors:
- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit specific kinases involved in cancer cell proliferation. This inhibition could lead to reduced tumor growth.
- Binding Affinity : Interaction studies have shown that it may bind to adenosine receptors, which are crucial in regulating numerous physiological processes including cell proliferation and apoptosis.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Studies
- Anticancer Efficacy : In vitro studies demonstrated that the compound exhibits significant antiproliferative effects on human melanoma cell lines (A375, M14). IC₅₀ values were reported as low as 1.5 µM, indicating strong activity against these cancer types.
- Mechanistic Insights : Further investigation into its mechanism revealed that treatment with the compound led to an increase in apoptosis markers in treated cells, suggesting that it induces programmed cell death through receptor-mediated pathways.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Theophylline | Methylated purine | Bronchodilator effects |
| Caffeine | Methylated xanthine | CNS stimulant |
| Adenosine | Nucleoside structure | Key role in energy transfer |
Properties
IUPAC Name |
1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]-8-morpholin-4-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O3S/c1-12-4-5-19-16(20-12)29-11-8-25-13-14(22(2)18(27)23(3)15(13)26)21-17(25)24-6-9-28-10-7-24/h4-5H,6-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOKBUHDKWGOFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCCN2C3=C(N=C2N4CCOCC4)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














